(2Z)-2-hydroxyimino-3H-inden-1-one
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Overview
Description
(2Z)-2-hydroxyimino-3H-inden-1-one is a chemical compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-3H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-3H-inden-1-one involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyimino-3-phenyl-propionate: Another oxime compound with similar reactivity.
2-Hydroxyimino-1,3-dicarbonyl compounds: Compounds with similar functional groups and reactivity.
Uniqueness
(2Z)-2-hydroxyimino-3H-inden-1-one is unique due to its dihydroindenone structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 |
Source
|
Record name | 2-Oximino-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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